Valrocemid
Übersicht
Beschreibung
Valrocemide is an investigational anticonvulsant agent that has been explored for its potential use in the treatment of epilepsy. It is a derivative of valproic acid and glycine, designed to penetrate the brain more effectively.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung der Amidbindungsbildung und -reaktivität.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und potenzielle neuroprotektive Eigenschaften.
Medizin: Als Antikonvulsivum zur Behandlung von Epilepsie untersucht. .
5. Wirkmechanismus
Der genaue Wirkmechanismus von Valrocemid ist noch nicht vollständig geklärt. Es wird vermutet, dass es seine antikonvulsiven Wirkungen durch Modulation der Aktivität von Neurotransmittern im Gehirn ausübt. This compound kann die inhibitorischen Wirkungen von Gamma-Aminobuttersäure (GABA) und Glycin verstärken, was zu einer verminderten neuronalen Erregbarkeit und Anfallsaktivität führt .
Wirkmechanismus
Target of Action
Valrocemide is a novel antiepileptic drug .
Pharmacokinetics
In rats, Valrocemide has been found to distribute readily into the brain, and its brain-to-plasma ratio is 4 times higher than that of Valproic acid .
Result of Action
Valrocemide has been investigated for use in the treatment of epilepsy . It displays a broad spectrum of anticonvulsant activity in animal models, including efficacy in well-accepted standardized models of partial and generalized seizures .
Biochemische Analyse
Biochemical Properties
Valrocemide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One notable interaction is with MIP synthase, an enzyme involved in the synthesis of myo-inositol phosphate. Valrocemide inhibits MIP synthase activity in a competitive manner, which suggests that it may alter the levels of myo-inositol phosphate in the brain . Additionally, Valrocemide interacts with gamma-aminobutyric acid (GABA) and glycine receptors, enhancing their inhibitory effects on neuronal activity .
Cellular Effects
Valrocemide affects various types of cells and cellular processes. In neuronal cells, it enhances the inhibitory effects of GABA and glycine, leading to reduced neuronal excitability and seizure activity . Valrocemide also influences cell signaling pathways by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
The molecular mechanism of Valrocemide involves its binding interactions with specific biomolecules. Valrocemide binds to GABA and glycine receptors, enhancing their inhibitory effects on neuronal activity . It also inhibits MIP synthase activity, reducing the synthesis of myo-inositol phosphate . These interactions result in the modulation of neurotransmitter levels and neuronal excitability, contributing to its anticonvulsant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Valrocemide have been observed to change over time. Valrocemide is relatively stable, but it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that Valrocemide can maintain its anticonvulsant effects over extended periods, although its stability and degradation need to be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of Valrocemide vary with different dosages in animal models. At lower doses, Valrocemide effectively reduces seizure activity without significant adverse effects . At higher doses, it can cause toxic effects, including central nervous system and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
Valrocemide is involved in several metabolic pathways, primarily through enzymatic amide hydrolysis, yielding valproylglycine . In humans, Valrocemide is metabolized to produce valproate, although the levels are below the therapeutic range . This metabolic pathway suggests that Valrocemide may have a unique pharmacokinetic profile compared to other antiepileptic drugs .
Transport and Distribution
Valrocemide is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . It is distributed unevenly due to differences in blood perfusion, tissue binding, and cell membrane permeability . These factors influence its localization and accumulation in various tissues, affecting its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of Valrocemide is primarily within the cytoplasm, where it interacts with GABA and glycine receptors . It may also localize to specific organelles involved in neurotransmitter synthesis and degradation . These interactions and localizations are crucial for its anticonvulsant activity and overall function within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Valrocemid kann durch Reaktion von Valproinsäure mit Glycinamid synthetisiert werden. Der Prozess beinhaltet die Bildung einer Amidbindung zwischen der Carboxylgruppe von Valproinsäure und der Aminogruppe von Glycinamid. Die Reaktion erfordert typischerweise ein Kupplungsmittel wie Dicyclohexylcarbodiimid (DCC) und einen Katalysator wie 4-Dimethylaminopyridin (DMAP), um die Bildung der Amidbindung zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und präziser Kontrolle der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Kristallisations- oder Chromatographietechniken gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: Valrocemid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Die Reduktion von this compound kann zu primären Aminen führen.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Amidgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nukleophile wie Hydroxidionen (OH-) und Amine können unter basischen Bedingungen verwendet werden.
Wichtigste gebildete Produkte:
Oxidation: Carbonsäuren.
Reduktion: Primäre Amine.
Substitution: Verschiedene substituierte Amide, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Valrocemid ist strukturell mit Valproinsäure und anderen Antikonvulsiva verwandt. Im Vergleich zu Valproinsäure hat this compound eine modifizierte Struktur, die eine bessere Penetration des Gehirns und möglicherweise weniger Nebenwirkungen ermöglicht. Ähnliche Verbindungen sind:
Valproinsäure: Weit verbreitetes Antikonvulsivum mit breitem Wirkungsspektrum, aber mit Nebenwirkungen wie Hepatotoxizität und Teratogenität verbunden.
Pregabalin: Ein weiteres Antikonvulsivum, das Kalziumkanäle moduliert und bei neuropathischen Schmerzen eingesetzt wird.
Die einzigartige Struktur von this compound und das Potenzial für weniger Nebenwirkungen machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Antikonvulsivum.
Eigenschaften
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-propylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGCAOVRLYSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238939 | |
Record name | Valrocemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92262-58-3 | |
Record name | Valrocemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92262-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valrocemide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092262583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valrocemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06657 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Valrocemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentanamide, N-(2-amino-2-oxoethyl)-2-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALROCEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7GO6OW7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.